molecular formula C7H9Cl B3045697 7-Chlorobicyclo[2.2.1]hept-2-ene CAS No. 1121-10-4

7-Chlorobicyclo[2.2.1]hept-2-ene

Cat. No. B3045697
CAS RN: 1121-10-4
M. Wt: 128.6 g/mol
InChI Key: SLTQNXOHXJJJAJ-UHFFFAOYSA-N
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Description

7-Chlorobicyclo[2.2.1]hept-2-ene, also known as norcarane, is a bicyclic organic compound with a molecular formula of C7H9Cl. It is a colorless liquid with a pungent odor and is mainly used in the synthesis of various organic compounds. Norcarane is a versatile compound that finds its applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Stereospecific Ring Contractions and Equilibration Studies

7-Alkyl-7-endo-chlorobicyclo[3.2.0]hept-2-en-6-ones, related to 7-Chlorobicyclo[2.2.1]hept-2-ene, exhibit ring contraction with aqueous base and show stereospecific behaviors. These compounds also provide insights into conformational preferences and equilibria in different alkyl substituted derivatives (Brook et al., 1974).

Precursors for Absolute Configuration Determination

Compounds like 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide serve as precursors for determining the absolute configuration of related bicyclic compounds. Their crystal structures and hydrogen bonding properties have been studied, providing valuable information for stereochemical analysis (Plettner et al., 2005).

Synthetic Applications in Organic Chemistry

7,7-Dimethoxybicyclo[2.2.1]heptene, a derivative, is used as an intermediate in various organic synthesis processes, including Diels-Alder reactions and dehalogenation. These methods are significant for constructing complex organic molecules (Gassman & Marshall, 2003).

Halogenopalladation Reaction Studies

Studies on 7-Methylenebicyclo[2.2.1]hept-2-ene derivatives have shown unique trans-halogenopalladation reactions. This research contributes to understanding the behavior of non-conjugated dienes in the presence of palladium(II) (Wiger et al., 1974).

Role in Polymer Degradation

Compounds like 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid are studied for their role in the degradation of certain polyesters, shedding light on the stability and breakdown of polymer materials (Vijayakumar & Lederer, 1990).

properties

IUPAC Name

7-chlorobicyclo[2.2.1]hept-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl/c8-7-5-1-2-6(7)4-3-5/h1-2,5-7H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTQNXOHXJJJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920660
Record name 7-Chlorobicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1121-10-4
Record name NSC110575
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110575
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Chlorobicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chlorobicyclo[2.2.1]hept-2-ene
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7-Chlorobicyclo[2.2.1]hept-2-ene
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7-Chlorobicyclo[2.2.1]hept-2-ene
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Reactant of Route 6
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